Meridianin C (CAS 213473-00-8), chemically 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine, is a marine-derived indole alkaloid widely utilized as a potent kinase inhibitor scaffold [1]. Characterized by its 5-bromo substitution on the indole core and a 2-aminopyrimidine ring at the C-3 position, it serves as a critical baseline material for the development of glycogen synthase kinase-3β (GSK-3β), dual-specificity tyrosine-phosphorylation regulated kinase 1A (Dyrk1A), and Pim kinase inhibitors[2]. Commercially, it is procured both as a reference standard for neurodegenerative and oncology assays and as a synthetic precursor where the C-5 bromine provides a reactive handle for structural optimization [3].
Substituting Meridianin C with other meridianin analogs (such as Meridianin A, G, or F) fundamentally alters both biological activity and synthetic utility [1]. The specific mono-bromination at the C-5 position is critical; lacking this halogen (as in Meridianin G) results in weak kinase inhibition, while di-bromination (as in Meridianin F) decreases potency and introduces steric hindrances[2]. Furthermore, for medicinal chemistry workflows, the 5-bromo substitution in Meridianin C uniquely enables palladium-catalyzed cross-coupling reactions that are impossible with unsubstituted analogs, making it the required precursor for synthesizing advanced pan-PIM and anti-diabetic derivatives [3].
Meridianin C demonstrates up to a 1000-fold decrease in IC50 across key kinase targets compared to the weakly inhibitory unsubstituted Meridianin G[1]. Furthermore, it maintains superior potency over the sterically hindered 5,6-dibromo Meridianin F, achieving a baseline IC50 of 2.0 μM against GSK-3β [2].
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | Meridianin C (5-bromo): 2.0 μM for GSK-3β |
| Comparator Or Baseline | Meridianin G (unsubstituted) and Meridianin F (5,6-dibromo) |
| Quantified Difference | Up to 1000-fold higher potency than Meridianin G; superior baseline activity to Meridianin F. |
| Conditions | In vitro kinase inhibition assays. |
Buyers must select the monobrominated Meridianin C to achieve baseline kinase activity without the steric and solubility penalties of dibrominated analogs.
Meridianin C provides a baseline Pim-1 IC50 of 1.0 μM [1]. Because of its specific substitution pattern, the C-5 bromine serves as a critical cross-coupling handle, allowing it to be synthetically optimized to yield pan-PIM inhibitors with single-digit nanomolar potency (e.g., 3.4 nM), a functionalization pathway unavailable to unsubstituted indole scaffolds .
| Evidence Dimension | Pim-1 Kinase IC50 and Precursor Utility |
| Target Compound Data | Meridianin C (baseline 1.0 μM) and its optimized derivatives (3.4 nM) |
| Comparator Or Baseline | Unsubstituted indole scaffolds (lack reactive site for late-stage optimization) |
| Quantified Difference | Baseline 1.0 μM activity, optimizable to 3.4 nM via C-5 modification. |
| Conditions | In vitro Pim kinase assays and subsequent medicinal chemistry optimization. |
Justifies the procurement of Meridianin C as a high-value starting material for developing selective leukemia and lymphoma therapeutics.
Meridianin C selectively and strongly reduces the growth of YD-10B cells—the most aggressive OSCC line tested—by inducing macropinocytosis and down-regulating Dickkopf-related protein-3 (DKK-3) [1]. This specific mechanism of action distinguishes it from generic kinase inhibitors that do not trigger macropinosome formation in these cancer models[2].
| Evidence Dimension | Tumorigenic Cell Growth Reduction Mechanism |
| Target Compound Data | Meridianin C (induces macropinocytosis via DKK-3 downregulation) |
| Comparator Or Baseline | Generic kinase inhibitors (lack macropinocytosis induction in YD-10B) |
| Quantified Difference | Significant accumulation of large vesicles and specific reduction of DKK-3 levels. |
| Conditions | Human tongue cancer cell assays (YD-10B). |
Provides a specific, validated application model for oncology researchers, ensuring reproducibility in macropinocytosis-driven cancer studies.
While baseline Meridianin C shows <5% glucose uptake, its specific structural framework allows targeted synthetic modification at the pyrimidine group to yield analogs with significantly higher glucose uptake than the standard positive control TDZD-8 (16%) [1]. These derivatives retain strong GSK-3β inhibitory activity (IC50 = 5.85 μM), validating the scaffold's utility in medicinal chemistry workflows [2].
| Evidence Dimension | Cellular Glucose Uptake |
| Target Compound Data | Meridianin C-derived optimized compounds (>16% uptake) |
| Comparator Or Baseline | Baseline Meridianin C (<5%) and TDZD-8 (16%) |
| Quantified Difference | Derivatives exceed the 16% uptake of the benchmark TDZD-8 while retaining target kinase inhibition. |
| Conditions | HepG2 cell glucose uptake assays. |
Highlights the compound's critical role as a foundational building block for metabolic disease drug discovery programs.
Utilizing the C-5 bromine of Meridianin C as a reactive handle for cross-coupling reactions to develop targeted treatments for acute myeloid leukemia (AML) and multiple myeloma .
Procured as a baseline ATP-competitive inhibitor of GSK-3β and Dyrk1A in Alzheimer's disease research focused on tau phosphorylation and neuroprotection[1].
Applied as a specific pharmacological tool to study DKK-3 downregulation and macropinosome formation in aggressive oral squamous cell carcinomas, specifically the YD-10B cell line [2].
Used as a foundational scaffold to synthesize pyrimidine-modified derivatives that enhance cellular glucose uptake while maintaining GSK-3β inhibition [3].